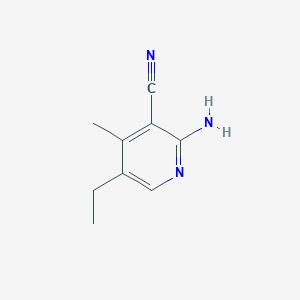
3-Pyridinecarbonitrile,2-amino-5-ethyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- is an organic compound with the molecular formula C9H11N3 It is a derivative of pyridine, featuring a nitrile group at the 3-position, an amino group at the 2-position, an ethyl group at the 5-position, and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms.
Industrial Production Methods
Industrial production of this compound typically involves the use of thiourea dioxide as an efficient, reusable organic catalyst in an aqueous medium . This method is advantageous due to its environmental friendliness and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinecarboxylic acids, while reduction reactions may produce pyridinecarbinols.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-pyridinecarbonitrile: This compound has a similar structure but lacks the ethyl and methyl groups.
3-Pyridinecarbonitrile: This compound lacks the amino, ethyl, and methyl groups.
Uniqueness
3-Pyridinecarbonitrile, 2-amino-5-ethyl-4-methyl- is unique due to the presence of the amino, ethyl, and methyl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
52833-35-9 |
|---|---|
Molekularformel |
C9H11N3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-amino-5-ethyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-3-7-5-12-9(11)8(4-10)6(7)2/h5H,3H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
OWHDFRHTKXOOCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C(=C1C)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
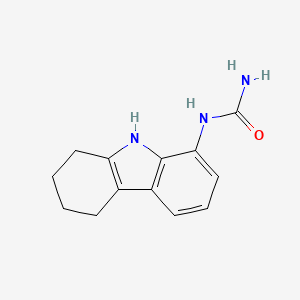
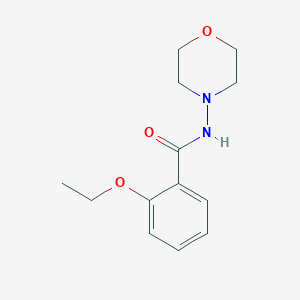
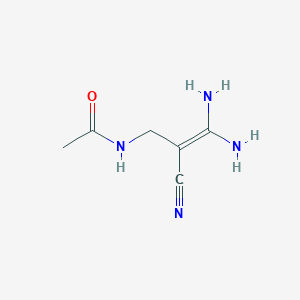
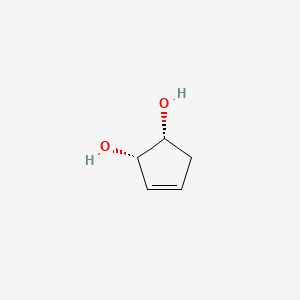
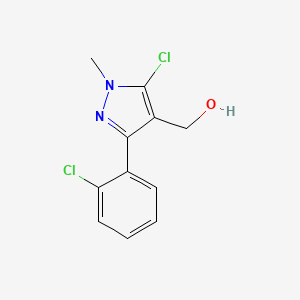
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
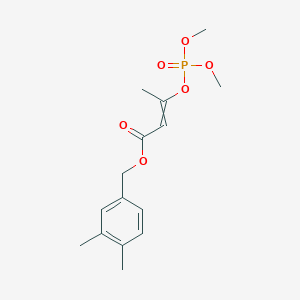
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)

![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
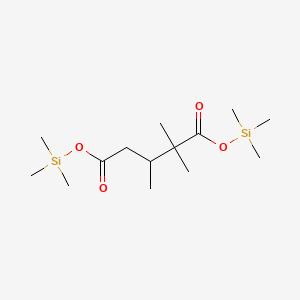
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
